

# head-to-head comparison of DP50 and DAMGO

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## Compound of Interest

Compound Name: DP50

Cat. No.: B15602826

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## Head-to-Head Comparison: DP50 and DAMGO

A Comprehensive Guide for Researchers in Pharmacology and Drug Development

In the landscape of opioid research, the development of novel analgesics with improved therapeutic profiles remains a critical endeavor. This guide provides a detailed head-to-head comparison of **DP50**, a novel bifunctional  $\mu$ -opioid receptor (MOP) agonist and neuropeptide FF receptor (NPFFR) antagonist, and DAMGO ([D-Ala2, N-MePhe4, Gly-ol]-enkephalin), a classic and highly selective MOP agonist. This objective analysis, supported by experimental data, aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions in their research.

## Executive Summary

**DP50** emerges as a promising multitarget ligand, designed to induce potent antinociception with a potentially reduced side-effect profile compared to traditional MOP agonists.<sup>[1][2]</sup> Its unique pharmacology, combining MOP agonism with NPFFR antagonism, represents a novel strategy to mitigate adverse opioid effects such as respiratory depression and tolerance.<sup>[1][2]</sup> DAMGO, a well-established research tool, serves as a benchmark for MOP-mediated activity due to its high potency and selectivity. This guide will delve into the quantitative differences in their receptor binding and functional activities, alongside detailed experimental methodologies.

## Chemical Structures

**DP50:**

- Chemical Formula: C<sub>58</sub>H<sub>72</sub>N<sub>8</sub>O<sub>7</sub>[3]
- Molecular Weight: 993.24 g/mol [3]
- Description: A bifunctional peptide derivative.[2][3]

DAMGO:

- Chemical Formula: C<sub>26</sub>H<sub>35</sub>N<sub>5</sub>O<sub>6</sub>
- Molecular Weight: 513.59 g/mol
- Description: A synthetic enkephalin analog.

## Quantitative Data Comparison

The following tables summarize the key quantitative parameters for **DP50** and DAMGO, focusing on their activity at the  $\mu$ -opioid receptor.

Table 1:  $\mu$ -Opioid Receptor (MOP) Binding Affinity

Compound	K <sub>i</sub> (nM)	Species/Cell Line	Reference
DP50	1.1 ± 0.2	hMOP-CHO	[1]
DAMGO	0.8 ± 0.1	hMOP-CHO	[1]

Table 2:  $\mu$ -Opioid Receptor (MOP) Functional Activity (GTPyS Binding Assay)

Compound	EC <sub>50</sub> (nM)	E <sub>max</sub> (%)	Species/Cell Line	Reference
DP50	20.2 ± 8.2	100 ± 6	hMOP-CHO	[1]
DAMGO	25.1 ± 3.4	100 ± 2	hMOP-CHO	[1]

Table 3: Neuropeptide FF Receptor (NPFFR) Binding Affinity

Compound	Receptor	K <sub>i</sub> (nM)	Species/Cell Line	Reference
DP50	NPFFR1	11.1 ± 1.5	hNPFF1-CHO	[1]
NPFFR2	1.8 ± 0.2	hNPFF2-CHO	[1]	
DAMGO	NPFFR1	>10000	hNPFF1-CHO	[1]
NPFFR2	>10000	hNPFF2-CHO	[1]	

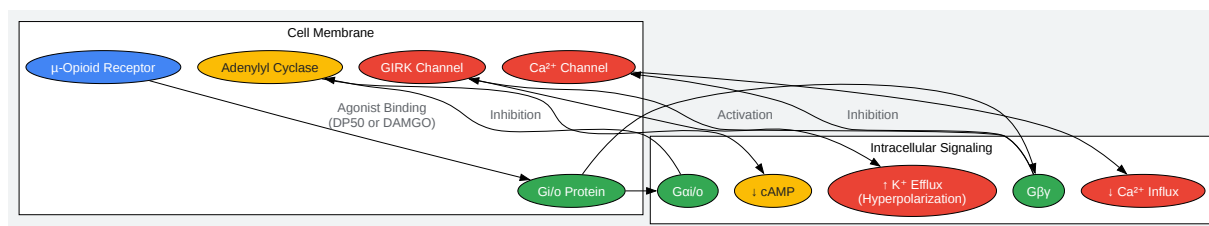
## Mechanism of Action

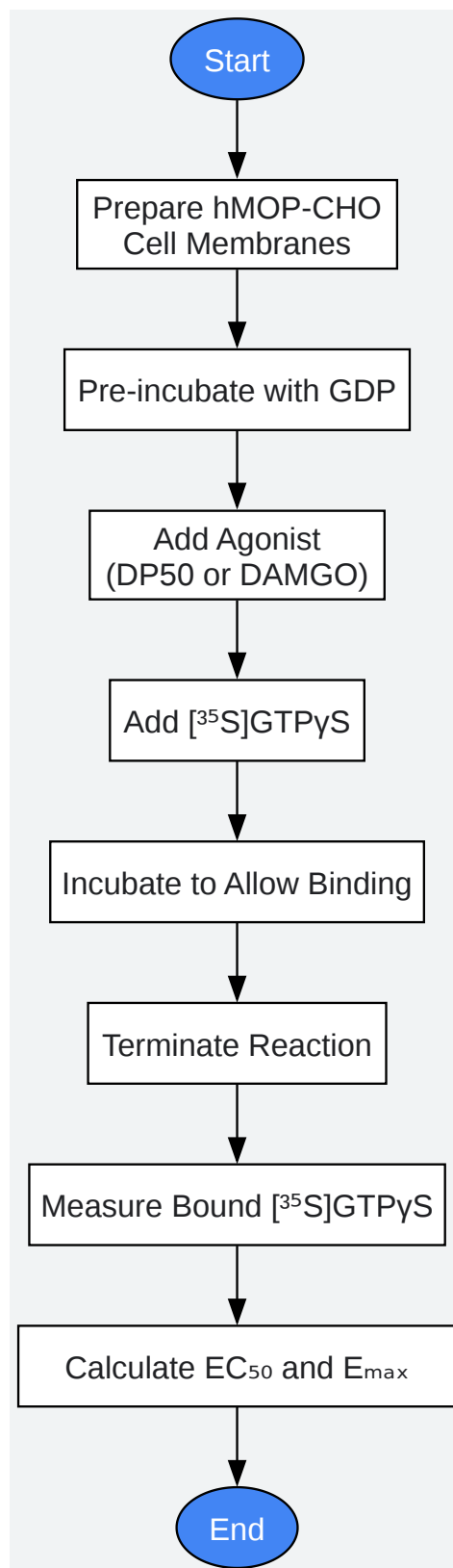
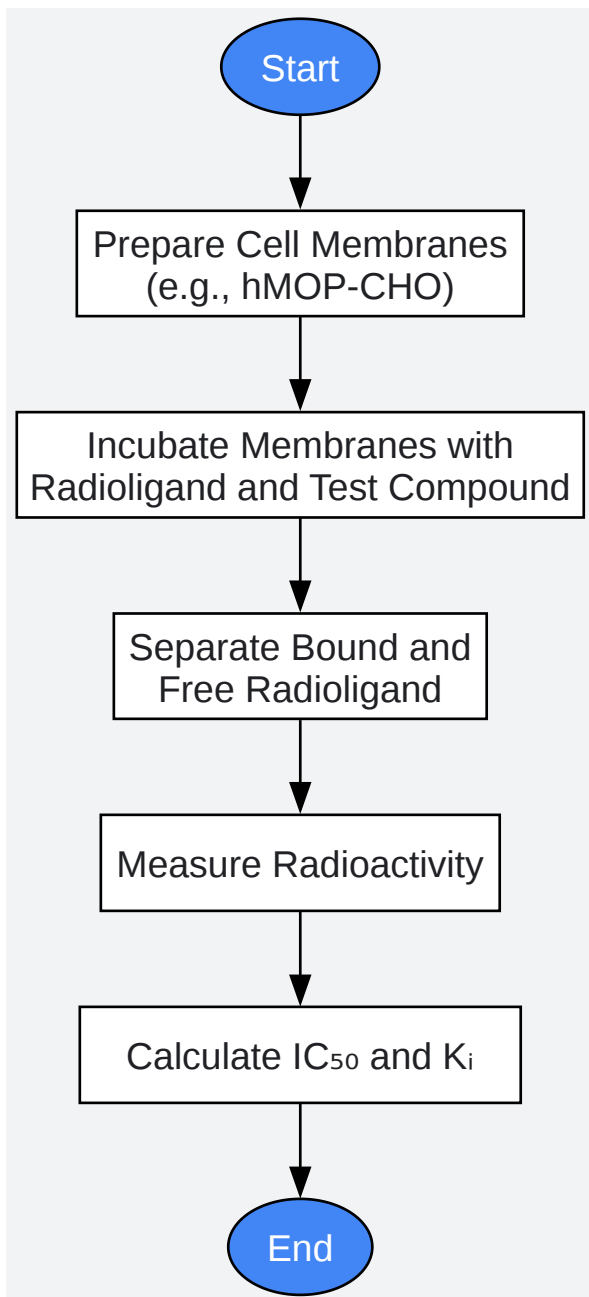
**DP50** is a bifunctional ligand that acts as a potent agonist at the  $\mu$ -opioid receptor (MOP) and a potent antagonist at neuropeptide FF receptors (NPFFR1 and NPFFR2).[1][2][3] The MOP agonist component is responsible for its analgesic effects, while the NPFFR antagonist component is designed to counteract some of the undesirable side effects associated with opioid agonism, such as tolerance and hyperalgesia.[1][2]

DAMGO is a highly selective and potent agonist for the  $\mu$ -opioid receptor.[4] Its binding to the MOP receptor activates downstream signaling cascades, leading to the classic opioid effects of analgesia.

## Signaling Pathways

Activation of the  $\mu$ -opioid receptor by both **DP50** and DAMGO initiates a signaling cascade through the Gi/o family of G proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels, and the modulation of ion channels, specifically the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs).





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